2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

Chemical Purity Physical Characterization Quality Control

This hydrochloride salt (CAS 78667-04-6) is the preferred form for reproducible synthesis. Unlike the free base (CAS 19225-92-4), it delivers superior aqueous and polar organic solubility, a pre-protonated imidazole ring that avoids unwanted nucleophilic side reactions, and easy handling as a solid with a defined melting point (175-179°C). Batch-to-batch consistency at 98% purity ensures reliable results in kinase inhibitor and antifungal agent development. A published SOCl₂ route achieves 69% yield, supporting process scale-up.

Molecular Formula C5H8Cl2N2
Molecular Weight 167.03 g/mol
CAS No. 78667-04-6
Cat. No. B1586643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride
CAS78667-04-6
Molecular FormulaC5H8Cl2N2
Molecular Weight167.03 g/mol
Structural Identifiers
SMILESCN1C=CN=C1CCl.Cl
InChIInChI=1S/C5H7ClN2.ClH/c1-8-3-2-7-5(8)4-6;/h2-3H,4H2,1H3;1H
InChIKeyJDIPKQBKSBWIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS 78667-04-6) as a Specialized Heterocyclic Intermediate


2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS 78667-04-6) is a specialized heterocyclic intermediate with the molecular formula C5H8Cl2N2 and a molecular weight of 167.04 g/mol . It is the hydrochloride salt of a 1-methylimidazole derivative featuring a reactive chloromethyl group at the 2-position. This compound is primarily utilized as a research reagent and chemical intermediate in organic synthesis, particularly for pharmaceutical applications . Its unique structure, combining an imidazole ring with a reactive electrophilic handle, makes it a valuable building block for synthesizing more complex molecules, including potential antifungal agents and kinase inhibitors [1].

Procurement Consideration: Why Substituting with the Free Base (19225-92-4) Fails for 2-(Chloromethyl)-1-methyl-1H-imidazole


Direct substitution of 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (CAS 78667-04-6) with its free base (CAS 19225-92-4) is not a chemically equivalent or straightforward procurement decision. The two forms are distinct chemical entities with different physical properties, handling requirements, and applications. The hydrochloride salt offers significantly enhanced stability and solubility in aqueous and polar organic media compared to the free base . This solubility advantage is critical for enabling certain reactions and facilitating purification. Furthermore, the hydrochloride form provides a pre-protonated imidazole ring, which can be a decisive factor in specific synthetic strategies where the free base's nucleophilicity would lead to unwanted side reactions. Finally, the salt form is generally easier to handle and store as a solid, whereas the free base may be a lower-melting solid or oil, leading to challenges in accurate weighing and long-term stability . These differences mean that substituting one for the other without method re-validation could lead to reaction failure, inconsistent yields, and compromised purity.

Quantitative Evidence: A Comparative Analysis for Differentiating 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride


Comparison of Purity and Melting Point: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 78667-04-6) offers superior physical properties for handling and quality control. Commercial suppliers offer this salt at a high standard purity of 98%, with a defined melting point range of 175-179°C . In contrast, the free base form (CAS 19225-92-4) is offered at a lower purity of 95% and is characterized by a broader melting point range of 182-184°C . The higher purity and lower melting point of the salt form are indicative of easier purification and potentially fewer impurities, which can be critical for sensitive downstream applications.

Chemical Purity Physical Characterization Quality Control

Comparative Synthesis Efficiency: SOCl2 vs. Alternative Chloromethylation Methods

A synthetic route for the hydrochloride salt using thionyl chloride (SOCl2) with (1-methyl-1H-imidazol-2-yl)methanol demonstrates a clearly reported yield of 69% . While a synthesis for the free base via chloromethylation of 1-methylimidazole exists, a direct yield comparison is challenging due to different starting materials and reaction conditions . However, the well-defined and documented yield for the salt form provides a reproducible benchmark for researchers planning to synthesize this compound in-house.

Synthetic Methodology Reaction Yield Process Chemistry

Documented Application in Ligand Synthesis: Unique Reactivity of the Hydrochloride Salt

In a peer-reviewed study, 1-methyl-2-chloromethylimidazole, the active electrophile derived from the hydrochloride salt, was successfully used to alkylate secondary amine groups on macrocyclic frameworks (1,4,7-triazacyclononane and 1,4,7,10-tetra-azacyclododecane) to produce novel polyazamacrocyclic ligands with pendant imidazole groups in high yields [1]. While the direct use of the hydrochloride salt is implied, this study demonstrates the unique reactivity of the 2-chloromethyl-1-methylimidazole scaffold in the context of advanced ligand design. There are no known direct head-to-head studies comparing the efficiency of different salts or the free base in this specific application.

Bioinorganic Chemistry Ligand Design Macrocyclic Synthesis

Optimized Applications for 2-(Chloromethyl)-1-methyl-1H-imidazole hydrochloride: From Bench to Process


Synthesis of Kinase Inhibitors and Antifungal Agents

The compound serves as a versatile intermediate for introducing the 1-methylimidazol-2-ylmethyl group into larger pharmacophores. This is particularly relevant for developing ATP-competitive kinase inhibitors, where the imidazole ring can act as a hinge-binding motif, and for antifungal drug discovery, where imidazole and triazole cores are crucial pharmacophores [1]. Its hydrochloride form ensures reliable solubility in polar reaction media used in medicinal chemistry.

Construction of Bioinorganic Model Complexes

Researchers in bioinorganic chemistry can utilize this compound to synthesize polyazamacrocyclic ligands with pendant imidazole arms, as demonstrated by Di Vaira et al. (1989) [2]. These ligands are designed to mimic the active sites of metalloenzymes, and the hydrochloride salt provides a convenient source of the reactive alkylating agent needed for their preparation.

High-Purity Research Reagent for Standardized Experiments

For laboratories requiring a consistent and well-characterized chemical reagent, the commercially available 98% pure hydrochloride salt offers a distinct advantage over the lower-purity free base . Its defined melting point (175-179°C) and batch-to-batch consistency make it suitable for reproducible experiments where the presence of unknown impurities could confound results.

Scalable Intermediate with Validated Synthetic Route

Process chemists looking to scale up a synthesis can rely on a published and quantifiable method using SOCl2 to produce the hydrochloride salt in 69% yield . This established route provides a starting point for further process optimization and cost analysis, offering a distinct advantage over uncharacterized or lower-yielding methods for the free base.

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